6-Fluoro-3-isopropyl-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

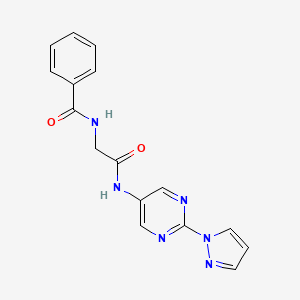

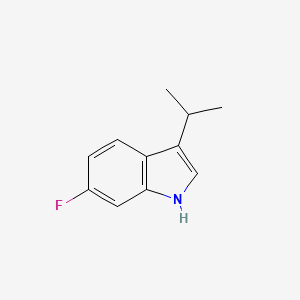

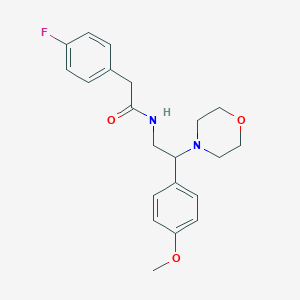

6-Fluoro-3-isopropyl-1H-indole is a chemical compound with the molecular formula C11H12FN and a molecular weight of 177.22 . It is a solid substance with an orange color .

Synthesis Analysis

The synthesis of indoles, including 6-Fluoro-3-isopropyl-1H-indole, can be achieved through a one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and uses readily available building blocks such as aryl hydrazines, ketones, and alkyl halides .Molecular Structure Analysis

The molecular structure of 6-Fluoro-3-isopropyl-1H-indole consists of 11 carbon atoms, 12 hydrogen atoms, and 1 fluorine atom . The exact structure can be represented by the SMILES stringCC(C)C1=CNC2=C1C=CC(=C2)F . Chemical Reactions Analysis

The Fischer indolisation and indole N-alkylation are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers . These reactions are ideal within one-pot, multicomponent reaction cascades .Physical And Chemical Properties Analysis

6-Fluoro-3-isopropyl-1H-indole is a solid substance with an orange color . It has a molecular weight of 177.22 .Scientific Research Applications

Antiviral Activity

Indole derivatives, including 6-Fluoro-3-isopropyl-1H-indole, have shown potential as antiviral agents . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have demonstrated inhibitory activity against influenza A .

Anti-inflammatory Properties

Indole derivatives are known for their anti-inflammatory properties . This suggests that 6-Fluoro-3-isopropyl-1H-indole could potentially be used in the treatment of inflammatory conditions.

Anticancer Applications

Indole derivatives have been found to possess anticancer activities . This indicates that 6-Fluoro-3-isopropyl-1H-indole could potentially be used in cancer treatment research.

Anti-HIV Activity

Indole derivatives have shown anti-HIV activities . This suggests that 6-Fluoro-3-isopropyl-1H-indole could potentially be used in the development of new HIV treatments.

Antioxidant Properties

Indole derivatives are known for their antioxidant properties . This suggests that 6-Fluoro-3-isopropyl-1H-indole could potentially be used in the treatment of conditions related to oxidative stress.

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial activities . This indicates that 6-Fluoro-3-isopropyl-1H-indole could potentially be used in the development of new antimicrobial agents.

Antitubercular Activity

Indole derivatives have shown antitubercular activities . This suggests that 6-Fluoro-3-isopropyl-1H-indole could potentially be used in the treatment of tuberculosis.

Antidiabetic Applications

Indole derivatives have been found to possess antidiabetic activities . This indicates that 6-Fluoro-3-isopropyl-1H-indole could potentially be used in diabetes treatment research.

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Indole derivatives, in general, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some indole derivatives have been reported to exhibit inhibitory activity against certain viruses .

Biochemical Pathways

For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .

Result of Action

Indole derivatives are known to exhibit a broad spectrum of biological activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the Safety Data Sheet for 6-Fluoro-3-isopropyl-1H-indole suggests that it should be kept away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name |

6-fluoro-3-propan-2-yl-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN/c1-7(2)10-6-13-11-5-8(12)3-4-9(10)11/h3-7,13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLLNRNHSSLIHQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CNC2=C1C=CC(=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-3-isopropyl-1H-indole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]methyl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2778556.png)

![N-(3-chloro-4-fluorophenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![N-(2,4-difluorophenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2778565.png)

![Ethyl 2-(1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl) acetate](/img/structure/B2778566.png)

![2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfinylacetic acid methyl ester](/img/structure/B2778570.png)

![(4-(3-Chlorophenyl)piperazin-1-yl)(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methanone](/img/structure/B2778573.png)